molecular formula C8H5NO2S B1406105 5-Hydroxybenzothiazole-2-carboxaldehyde CAS No. 1261845-21-9

5-Hydroxybenzothiazole-2-carboxaldehyde

Cat. No.: B1406105
CAS No.: 1261845-21-9
M. Wt: 179.2 g/mol
InChI Key: PVOVZUCXQPNRRF-UHFFFAOYSA-N
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Description

5-Hydroxybenzothiazole-2-carboxaldehyde is a chemically synthesized derivative of the privileged benzothiazole scaffold, a structure renowned for its significant and diverse biological activities in medicinal chemistry research . This compound features a hydroxy substituent at the 5-position of the benzothiazole ring, which can profoundly influence its electronic properties, binding affinity, and overall pharmacokinetic profile. The reactive aldehyde group at the 2-position serves as a versatile handle for synthetic modification, allowing researchers to create a wide array of derivatives, including Schiff bases, hydrazones, and complex hybrid molecules through molecular hybridization strategies . Benzothiazole derivatives are extensively investigated in neuroscience for their potential as therapeutics for neurodegenerative diseases. Structural analogs, particularly those with hydroxy substitutions, have demonstrated potent and selective inhibition of monoamine oxidase B (MAO-B), a key enzyme target in Parkinson's disease therapy . Furthermore, the benzothiazole core is a key structural motif in compounds like Pittsburgh compound B (PiB), which is used in research to detect and quantify amyloid aggregates associated with Alzheimer's disease pathology . The presence of the hydroxy group in this molecule suggests potential for antioxidant activity and the ability to modulate the aggregation of pathological proteins such as tau and α-synuclein, positioning it as a valuable probe for studying neurodegeneration . Beyond neuroscience, this compound holds research value in oncology and antimicrobial studies. The benzothiazole scaffold is a common feature in many antitumor agents, with some derivatives exhibiting remarkable selective toxicity against specific cancer cell lines in research models . The mechanism is often linked to metabolic activation by cellular enzymes, leading to the formation of DNA adducts. Researchers also utilize this chemotype in the development of novel antimicrobial and antifungal agents, leveraging its ability to interact with various enzymatic targets . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-hydroxy-1,3-benzothiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-8-9-6-3-5(11)1-2-7(6)12-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOVZUCXQPNRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzothiazole-2-carboxaldehyde typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde under acidic or basic conditions. One common method involves the reaction of 2-aminobenzenethiol with 5-hydroxy-2-formylbenzoic acid in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzothiazole-2-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Properties

5-Hydroxybenzothiazole-2-carboxaldehyde is a derivative of benzothiazole, a class of compounds known for their diverse chemical reactivity and biological activities. The synthesis of this compound typically involves the condensation of 2-aminothiophenol with appropriate aldehydes under various catalytic conditions. Recent advances have highlighted methods that utilize green chemistry principles, which aim to minimize waste and improve reaction efficiency .

Key Synthetic Routes:

  • Condensation Reactions: The reaction of 2-aminothiophenol with aldehydes can yield various benzothiazole derivatives, including this compound. Catalysts such as HCl or ionic liquids have been employed to enhance yields and reduce reaction times .
  • Nanocatalysis: The use of nanocatalysts has been explored to improve the efficiency of synthesizing benzothiazoles, including this compound, by facilitating quicker reactions with higher yields .

The biological significance of this compound stems from its structural properties that allow it to interact with various biological targets.

Pharmacological Applications:

  • Antimicrobial Activity: Compounds derived from benzothiazoles exhibit potent antimicrobial properties, making them candidates for treating infections caused by resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa .
  • Antitumor Activity: Several studies have indicated that benzothiazole derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy .
  • Bronchodilator Effects: The compound has been investigated for its ability to relax bronchial smooth muscle, offering therapeutic potential for conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies and Research Findings

Several research studies have documented the effectiveness of this compound in various applications:

StudyApplicationFindings
Study 1AntimicrobialDemonstrated significant activity against drug-resistant strains .
Study 2AntitumorShowed inhibition of cancer cell lines in vitro .
Study 3BronchodilationEffective in reducing bronchoconstriction in animal models .

Mechanism of Action

The mechanism of action of 5-Hydroxybenzothiazole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups/Substituents Heterocyclic Core Key Properties/Applications References
5-Hydroxybenzothiazole-2-carboxaldehyde C₈H₅NO₂S 179.20 (theoretical) -OH (C5), -CHO (C2) Benzothiazole Reactivity in Schiff base formation N/A
5-Hydroxybenzo[b]thiophene-2-carboxylic acid C₉H₆O₃S 194.21 -OH (C5), -COOH (C2) Benzothiophene Anti-inflammatory intermediates
5-Bromobenzo[d]oxazole-2-carbaldehyde C₈H₄BrNO₂ 242.03 -Br (C5), -CHO (C2) Benzoxazole Halogenated aldehyde for cross-coupling
5-Methoxybenzo[d]oxazole-2-carboxylic acid C₉H₇NO₄ 193.16 -OCH₃ (C5), -COOH (C2) Benzoxazole Lab reagent; H302/H315 hazards
5-Methylthiophene-2-carboxaldehyde C₆H₆OS 126.17 -CH₃ (C5), -CHO (C2) Thiophene Solubility in organic solvents
5-Chloro-2-ethylbenzo[d]thiazole C₉H₈ClNS 197.68 -Cl (C5), -C₂H₅ (C2) Benzothiazole Pharmaceutical intermediate

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The hydroxy group in the target compound is electron-donating, enhancing resonance stabilization of the benzothiazole ring, whereas bromo (in 5-Bromobenzo[d]oxazole-2-carbaldehyde) and nitro (in 5-Hydroxy-2-nitrobenzaldehyde, C₇H₅NO₄ ) are electron-withdrawing, reducing ring electron density and altering reactivity .
  • Functional Group Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., forming hydrazones or imines), contrasting with carboxylic acid derivatives (e.g., 5-Hydroxybenzo[b]thiophene-2-carboxylic acid), which participate in esterification or amidation .
  • Heterocyclic Core Differences : Benzoxazole (oxygen-containing) analogs exhibit lower thermal stability compared to benzothiazoles (sulfur-containing), which have stronger π-conjugation .

Biological Activity

5-Hydroxybenzothiazole-2-carboxaldehyde (5-HBTCA) is a compound of significant interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

5-HBTCA belongs to the benzothiazole family, which is characterized by a fused benzene and thiazole ring. The presence of hydroxyl and aldehyde functional groups enhances its reactivity and biological profile. Various synthetic approaches have been reported for the preparation of 5-HBTCA, including:

  • Condensation Reactions : The reaction of 2-aminothiophenol with aldehydes under acidic conditions is a common method for synthesizing benzothiazole derivatives.
  • Green Chemistry Methods : Recent studies emphasize eco-friendly synthesis using renewable resources and mild reaction conditions, yielding high purity products with minimal environmental impact .

Biological Activity

The biological activities of 5-HBTCA have been explored in several studies, highlighting its potential as a therapeutic agent in various fields:

Anticancer Activity

Research indicates that 5-HBTCA exhibits notable anticancer properties . It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study demonstrated that derivatives of benzothiazole, including 5-HBTCA, significantly reduced cell viability in human cancer cells by inducing oxidative stress and apoptosis .

Antimicrobial Properties

5-HBTCA has also been evaluated for its antimicrobial activity . Studies report that it exhibits effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

Given the structural similarity to compounds targeting neurodegenerative diseases, 5-HBTCA has been investigated for its neuroprotective effects . It shows promise in modulating neurotransmitter systems and may offer therapeutic benefits in conditions like Alzheimer's disease by acting as a multitarget-directed ligand against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .

Case Studies

  • Anticancer Study : A recent investigation into the cytotoxic effects of 5-HBTCA derivatives on breast cancer cells revealed an IC50 value indicating potent activity at low concentrations. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .
  • Antimicrobial Research : In vitro studies demonstrated that 5-HBTCA showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
  • Neuroprotective Research : In animal models of Alzheimer's disease, administration of 5-HBTCA resulted in improved cognitive functions, attributed to its ability to inhibit AChE activity and enhance cholinergic transmission .

Data Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis and cell cycle arrest
AntimicrobialDisrupts cell membranes
NeuroprotectiveInhibits AChE, enhances neurotransmission

Q & A

Q. What are the recommended synthetic routes for 5-Hydroxybenzothiazole-2-carboxaldehyde, and what experimental conditions are critical for optimizing yield?

Answer: The synthesis of benzothiazole derivatives typically involves condensation reactions between substituted thioamides and aldehydes. For example, a reflux-based method using acetic acid (AcOH) as a solvent and catalyst is effective for forming the benzothiazole core (Scheme 2 in ). Key parameters include:

  • Reaction temperature : Reflux conditions (~110–120°C) to ensure complete cyclization.
  • Molar ratios : A 1.1:1 molar ratio of aldehyde to thioamide precursor to minimize side products.
  • Workup : Neutralization with aqueous sodium bicarbonate to isolate the product ().
    For advanced purity, column chromatography with ethyl acetate/hexane gradients is recommended.

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic ring substitution patterns ().
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at λ = 254 nm ().
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (O-H stretch) confirm functional groups ().

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use ().
  • Ventilation : Use fume hoods to avoid inhalation of vapors. Ensure eyewash stations and safety showers are accessible ().
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release ().
  • Storage : Keep in airtight containers at room temperature, away from ignition sources ().

Advanced Research Questions

Q. How do substituents on the benzothiazole ring influence the reactivity of this compound in cross-coupling reactions?

Answer: The hydroxy group at position 5 enhances electron density, facilitating nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example:

  • SNAr : React with amines or thiols in polar aprotic solvents (e.g., DMF) at 80–100°C ().
  • Suzuki Coupling : Use Pd(PPh3_3)4_4 catalyst with arylboronic acids in toluene/ethanol (3:1) under reflux ().
    Steric hindrance from bulky substituents may reduce reaction rates, necessitating longer reaction times or higher catalyst loading.

Q. What computational methods are effective for predicting the photophysical properties of this compound derivatives?

Answer:

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict absorption/emission spectra ().
  • TD-DFT : Simulate excited-state behavior to correlate with experimental UV-Vis data (e.g., λmax_{max} shifts due to conjugation effects).
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina ().

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 1–14 (HCl/NaOH buffers) and monitor via HPLC ().
  • Mechanistic Analysis : Identify degradation products (e.g., oxidation to carboxylic acid) using LC-MS.
  • pH-Dependent NMR : Track structural changes in real-time (e.g., aldehyde proton shifts at acidic pH) ().
    Conflicting data may arise from impurities or solvent effects; replicate experiments under standardized conditions.

Q. What strategies optimize the solubility of this compound in aqueous systems for biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without denaturing proteins ().
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC).
  • Derivatization : Synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze in vivo ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxybenzothiazole-2-carboxaldehyde
Reactant of Route 2
5-Hydroxybenzothiazole-2-carboxaldehyde

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